molecular formula C9H6BrN3 B1525358 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190312-91-4

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1525358
CAS No.: 1190312-91-4
M. Wt: 236.07 g/mol
InChI Key: TVRMCXFWGLWFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190312-91-4) is a high-value chemical building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocyclic compounds. With a molecular formula of C 9 H 6 BrN 3 and a molecular weight of 236.07 g/mol, it features a bromine atom and a nitrile group on its fused bicyclic ring system, making it a versatile intermediate for further synthetic elaboration . This compound serves as a critical scaffold in medicinal chemistry and drug discovery research. Analogs of the pyrrolo[2,3-b]pyridine core have demonstrated significant biological activity and are being actively investigated in multiple therapeutic areas. Specifically, this chemical class has shown promise in the development of potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a cellular kinase identified as a promising target for broad-spectrum antiviral agents against viruses such as Dengue and Ebola . Furthermore, structurally similar pyrrolo[2,3-b]pyridine derivatives are the subject of patents for their potential use in the treatment of cancer . The presence of multiple functional groups on this scaffold allows researchers to explore structure-activity relationships and create diverse compound libraries for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRMCXFWGLWFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196345
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-91-4
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, studies have shown that derivatives similar to 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range. Specifically, one derivative demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .

Kinase Inhibition

The compound has been explored for its potential as an inhibitor of various kinases involved in cancer progression. It has shown promise as a selective inhibitor of SGK-1 kinase, which is associated with cancer cell survival and proliferation . This makes it a candidate for further development as a targeted cancer therapy.

Building Block for Drug Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functionalizations that can lead to the development of new pharmacologically active molecules. The compound can be modified through reactions such as Suzuki coupling and bromination to yield derivatives with enhanced biological activities .

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material science, particularly in the development of organic semiconductors and polymers due to its unique electronic properties derived from its heterocyclic structure.

Development of FGFR Inhibitors

A study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives highlighted the efficacy of these compounds against FGFRs. Among them, a specific derivative exhibited strong anti-proliferative effects on breast cancer cells and showed potential for further optimization into a therapeutic agent .

CompoundFGFR Inhibition IC50 (nM)Cancer Cell Line TestedObservations
4h7 (FGFR1), 9 (FGFR2)4T1 (Breast Cancer)Induced apoptosis
4j25 (FGFR3)4T1Inhibited migration

SGK-1 Kinase Inhibition Study

Another research initiative investigated the use of pyrrolo[2,3-b]pyridine derivatives as SGK-1 kinase inhibitors. The findings suggested that these compounds could effectively reduce SGK-1 activity, leading to decreased survival rates in cancer cells under stress conditions .

Mechanism of Action

The mechanism by which 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects depends on its specific application. For example, as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition of enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolo[2,3-b]pyridine Derivatives

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 958358-00-4)
  • Structural Difference : Lacks the carbonitrile group at position 5.
  • Impact : Reduced polarity and hydrogen-bonding capacity compared to the target compound. Similarity score: 0.91 .
  • Applications : Intermediate in kinase inhibitor synthesis.
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f)
  • Structural Features : Phenylethynyl and benzonitrile substituents.
  • Synthesis : Silica gel chromatography; 37% yield.
  • Activity: Potential CDK2 inhibition due to extended π-conjugation .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22)
  • Key Difference : Methyl group at position 1 (N-methylation) vs. position 4 in the target compound.
  • Synthesis : Methylation with NaH/CH₃I in THF (75% yield) .

Thieno[2,3-b]pyridine-5-carbonitrile Derivatives

4-Amino-6,7-dihydro-3-methyl-6-oxothieno[2,3-b]pyridine-5-carbonitrile (3)
  • Structural Variation: Thieno ring (sulfur atom) replaces pyrrolo nitrogen.
  • Synthesis: Cyclization of 2-amino-3-cyano-4-methylthiophene with ethyl cyanoacetate .
  • Applications : Light-harvesting materials in dye-sensitized solar cells .
A-769662 (4-hydroxy-3-(2′-hydroxybiphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile)
  • Key Features : Hydroxybiphenyl substituent and oxo group.
  • Activity : AMP-activated protein kinase (AMPK) activator .

Furo[2,3-b]pyridine-5-carbonitrile Derivatives

6-Amino-2-methylfuro[2,3-b]pyridine-5-carbonitrile (29)
  • Structural Difference : Furan oxygen replaces pyrrolo nitrogen.
  • Synthesis : Thermal cyclization (50% yield; impractical due to precursor scarcity) .
  • Impact : Reduced basicity compared to nitrogen-containing analogs.

Pyrazolo[4,3-b]pyridine-5-carbonitrile Derivatives

6-(5-Bromothiophen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (BDPC)
  • Structural Features : Bromothiophene and oxo groups.
  • Properties : Amorphous films for optoelectronic applications .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Class Substituents/Modifications Key Applications Reference
Pyrrolo[2,3-b]pyridine 3-Bromo, 4-methyl, 5-carbonitrile Kinase inhibitors, intermediates
Thieno[2,3-b]pyridine Sulfur atom, oxo groups AMPK activation, solar cells
Furo[2,3-b]pyridine Oxygen atom, amino groups Synthetic intermediates
Pyrazolo[4,3-b]pyridine Oxo, bromothiophene Optoelectronic devices

Biological Activity

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 209.06 g/mol
  • SMILES Notation : CC1=C2C(=CNC2=NC=C1)Br
  • InChIKey : UMVLQFYLNHUDOA-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of pyrrolo[2,3-b]pyridine derivatives have been extensively studied, revealing a range of pharmacological effects including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Certain compounds demonstrate activity against various bacterial strains.
  • Neuroprotective Effects : Research indicates potential benefits in treating neurodegenerative diseases.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit specific cancer cell lines. For instance, a study highlighted that certain pyrrolo[2,3-b]pyridine derivatives exhibited significant cytotoxicity against breast and ovarian cancer cell lines. The mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor progression.

CompoundCancer Cell LineIC₅₀ (nM)
4hFGFR17
4hFGFR29
4hFGFR325

Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies showed that some compounds were effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) significantly lower than traditional treatments.

Compound TypeMIC (µM)
Nitriles>160
Esters<0.15
Carboxylic Acids3.13

Study on Anticancer Properties

A notable study by Kalai et al. investigated the anticancer properties of a pyrrolo[3,4-c]pyridine derivative. The compound was tested against ovarian cancer cells and showed moderate cytotoxicity while exhibiting low toxicity towards non-cancerous cells. This suggests a potential therapeutic window for targeted cancer therapies.

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives. The findings indicated that these compounds could mitigate neuroinflammation and oxidative stress in neuronal cell models, suggesting their potential use in treating neurodegenerative disorders.

Preparation Methods

Starting Material and Key Intermediate Preparation

  • The synthesis often begins with a pyrrolo[2,3-b]pyridine core or its derivatives. For example, 3-bromo-1H-pyrrolo[2,3-b]pyridine can be prepared via bromination of the unsubstituted pyrrolo[2,3-b]pyridine using brominating agents such as N-bromosuccinimide (NBS) under controlled low-temperature conditions to avoid polybromination.

  • Introduction of the methyl group at the 4-position can be achieved by selective methylation or by using a methyl-substituted starting material.

Installation of the Carbonitrile Group

  • The nitrile group at the 5-position is generally introduced via cyanation reactions. This can be done by nucleophilic substitution or by transforming a suitable leaving group (e.g., halide or formyl group) into the nitrile functionality.

  • One common approach involves the transformation of a 5-halogenated intermediate to the corresponding nitrile using reagents like copper(I) cyanide (CuCN) under palladium-catalyzed conditions or via Sandmeyer-type reactions.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Selective Bromination N-Bromosuccinimide (NBS), 0–5°C Introduction of bromine at the 3-position with minimized side reactions.
2 Methylation or Starting Material Use of 4-methyl-substituted pyrrolo[2,3-b]pyridine or methylation reagents Installation of methyl group at 4-position.
3 Cyanation Copper(I) cyanide (CuCN), Pd catalyst, or Sandmeyer reaction Conversion of 5-halogenated intermediate to 5-carbonitrile group.
4 Purification Column chromatography (silica gel), recrystallization (ethanol/water) Isolation of pure 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Detailed Research Findings and Optimization

  • Bromination Conditions: Using NBS at low temperatures (0–5°C) with stoichiometric control (approximately 1.2 equivalents) allows selective monobromination at the 3-position, reducing formation of dibrominated or other side products.

  • Methyl Group Introduction: The methyl substituent can be introduced either by starting with a 4-methylpyrrolo[2,3-b]pyridine or by directed methylation strategies, which require careful control of regioselectivity due to the heterocyclic system's reactivity.

  • Cyanation Reaction: Cyanation is efficiently achieved through palladium-catalyzed cross-coupling reactions of 5-bromo or 5-iodo intermediates with CuCN. Reaction parameters such as temperature, catalyst loading, and solvent choice (e.g., DMF or DMSO) significantly affect yield and purity.

  • Purification: Final product purification typically involves silica gel column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to obtain analytically pure material suitable for further applications.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity
Brominating Agent NBS (1.2 equiv) Selective monobromination, high regioselectivity
Temperature for Bromination 0–5°C Minimizes side reactions and overbromination
Cyanation Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with CuCN Efficient conversion to nitrile group
Solvent for Cyanation DMF or DMSO Enhances solubility and reaction rate
Purification Method Silica gel column chromatography or recrystallization High purity isolation

Q & A

Basic: What are the standard synthetic routes for preparing 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Bromination : Electrophilic substitution at the 3-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
  • Methylation : Alkylation at the 4-position using methyl iodide (MeI) in the presence of a base like NaH in THF, ensuring regioselectivity via steric and electronic control .
  • Cyanation : Introduction of the nitrile group at the 5-position via palladium-catalyzed cyanation (e.g., using Zn(CN)₂) or Sandmeyer-type reactions .
    Purification is achieved via silica gel chromatography, with structural confirmation by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Advanced: How can regioselectivity challenges during bromination of pyrrolo[2,3-b]pyridine derivatives be mitigated?

Regioselectivity in bromination is influenced by substituents and reaction conditions. For example:

  • Electron-donating groups (e.g., methyl at the 4-position) direct bromination to the 3-position due to activation of the adjacent site .
  • Steric effects : Bulky groups at the 4-position (e.g., methyl) reduce competing bromination at the 5- or 6-positions .
  • Reagent choice : Using NBS in DMF at 0–5°C minimizes side reactions, as shown in the synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (75% yield) .

Basic: What analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., NH pyrrole protons at δ 13.41 ppm), while 13C NMR^{13} \text{C NMR} confirms nitrile (C≡N) and bromine-substituted carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C9_9H7_7BrN3_3) .
  • HPLC : Assesses purity (>98% for research-grade material) .

Advanced: How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

  • DFT calculations : Evaluate the C-Br bond dissociation energy (BDE) to assess suitability for Suzuki-Miyaura couplings. Lower BDE (e.g., 65–70 kcal/mol) indicates higher reactivity .
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for predicting oxidative addition efficiency with Pd(0) catalysts .
  • Solvent effects : MD simulations optimize reaction conditions (e.g., DMF vs. THF) for coupling with arylboronic acids .

Basic: What are common functionalization strategies for the nitrile group in this compound?

  • Hydrolysis : Conversion to carboxylic acids using H2_2SO4_4/H2_2O or LiOH in THF .
  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) to primary amines .
  • Nucleophilic addition : Grignard reagents (e.g., MeMgBr) yield ketones after hydrolysis .

Advanced: How does tautomerism in the pyrrolo[2,3-b]pyridine core affect reaction outcomes?

The 1H-pyrrolo[2,3-b]pyridine exists in equilibrium between two tautomers (N1-H vs. N7-H), influencing reactivity:

  • N1-H tautomer : Favors electrophilic substitution at the 3-position due to lone-pair availability .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the N1-H form, enhancing bromination regioselectivity .
  • Crystallography : Single-crystal X-ray diffraction resolves tautomeric states, critical for mechanistic studies .

Basic: What biological assays are typically used to evaluate pyrrolo[2,3-b]pyridine derivatives?

  • Kinase inhibition : Screening against kinases (e.g., JAK2, EGFR) via fluorescence polarization assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME profiling : Microsomal stability and CYP450 inhibition studies .

Advanced: How can contradictions in reported synthetic yields (e.g., 36% vs. 75%) be resolved?

Discrepancies arise from:

  • Purification methods : Silica gel chromatography vs. recrystallization (e.g., 75% yield for 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine after crystallization vs. 36% for chromatographically purified analogs) .
  • Reaction scale : Milligram-scale reactions often have lower yields due to handling losses .
  • Catalyst loading : Optimizing Pd catalyst (e.g., 2–5 mol% Pd(PPh3_3)4_4) improves reproducibility in cross-couplings .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicology : Brominated heterocycles may exhibit mutagenicity; use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Halogenated waste must be segregated and treated with NaHCO3_3 before disposal .

Advanced: How can structural analogs be designed to enhance aqueous solubility for in vivo studies?

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the methyl or nitrile positions .
  • Pro-drug strategies : Convert nitrile to amidoxime (e.g., NH2_2C(=NOH)-) for pH-dependent release .
  • Co-crystallization : Use cyclodextrins or sulfonic acid co-formers to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.